molecular formula C23H24N2O4 B133303 3-(3-(Ethoxycarbonyl)propionyl)-8-methoxy-4-((2-methylphenyl)amino)quinoline CAS No. 150907-43-0

3-(3-(Ethoxycarbonyl)propionyl)-8-methoxy-4-((2-methylphenyl)amino)quinoline

Cat. No. B133303
M. Wt: 392.4 g/mol
InChI Key: HPXFYCXZUAIFJM-UHFFFAOYSA-N
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Patent
US05362743

Procedure details

In a flame-dried, three-necked round-bottomed reaction flask equipped with reflux condenser, magnetic stirring bar and addition funnel, there were placed 1.72 g (0.00535 mole) of 4-chloro-3-(3-ethoxycarbonylpropionyl)-8-methoxyquinoline (the product of Preparation C) dissolved in 15 mL of dry tetrahydrofuran. Stirring was commenced and the resulting organic solution was then treated dropwise with a solution consisting of 573 mg (0.00535 mole) of o-toluidine (available from the Aldrich Chemical Company, Inc. of Milwaukee, Wis.) dissolved in 15 mL of dry tetrahydrofuran. The resulting reaction mixture was then stirred and heated to 60° C. and thereafter kept at that temperature for a period of approximately 16 hours (i.e., overnight). Upon completion of this step, the final reaction mixture was slowly allowed to cool to ambient temperatures (ca. 20° C.) and the yellow precipitate which resulted was subsequently collected by means of suction filtration and air-dried on the filter funnel to constant weight. Recrystallization of the latter crude salt material from methylene chloride/ethyl acetate/petroleum ether then gave 1.75 g (76%) of pure 3-(3-ethoxycarbonylpropionyl)-8-methoxy-4-(2-methylphenylamino)quinoline as the hydrochloride salt, m.p. 210°-211° C. The pure product was further characterized by means of mass spectrum (MS) analysis and nuclear magnetic resonance (NMR) data, in addition to elemental analysis.
Name
4-chloro-3-(3-ethoxycarbonylpropionyl)-8-methoxyquinoline
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
573 mg
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[C:7]([O:12][CH3:13])[CH:8]=[CH:9][CH:10]=2)[N:5]=[CH:4][C:3]=1[C:14](=[O:22])[CH2:15][CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18].[NH2:23][C:24]1[C:25]([CH3:30])=[CH:26][CH:27]=[CH:28][CH:29]=1>O1CCCC1>[CH2:20]([O:19][C:17]([CH2:16][CH2:15][C:14]([C:3]1[CH:4]=[N:5][C:6]2[C:11]([C:2]=1[NH:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][C:25]=1[CH3:30])=[CH:10][CH:9]=[CH:8][C:7]=2[O:12][CH3:13])=[O:22])=[O:18])[CH3:21]

Inputs

Step One
Name
4-chloro-3-(3-ethoxycarbonylpropionyl)-8-methoxyquinoline
Quantity
1.72 g
Type
reactant
Smiles
ClC1=C(C=NC2=C(C=CC=C12)OC)C(CCC(=O)OCC)=O
Step Two
Name
Quantity
573 mg
Type
reactant
Smiles
NC=1C(=CC=CC1)C
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a flame-dried, three-necked round-bottomed reaction flask equipped
TEMPERATURE
Type
TEMPERATURE
Details
with reflux
ADDITION
Type
ADDITION
Details
condenser, magnetic stirring bar and addition funnel
CUSTOM
Type
CUSTOM
Details
the product of Preparation C)
ADDITION
Type
ADDITION
Details
the resulting organic solution was then treated dropwise with a solution
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
STIRRING
Type
STIRRING
Details
was then stirred
CUSTOM
Type
CUSTOM
Details
(i.e., overnight)
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Upon completion of this step, the final reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperatures (ca. 20° C.)
CUSTOM
Type
CUSTOM
Details
the yellow precipitate which resulted
FILTRATION
Type
FILTRATION
Details
was subsequently collected by means of suction filtration
CUSTOM
Type
CUSTOM
Details
air-dried on the filter funnel to constant weight
CUSTOM
Type
CUSTOM
Details
Recrystallization of the latter crude salt material from methylene chloride/ethyl acetate/petroleum ether

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)OC(=O)CCC(=O)C=1C=NC2=C(C=CC=C2C1NC1=C(C=CC=C1)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.75 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 83.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.